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Compound Name: (2S,5S)-Censavudine

Cat. No.: B15567874 Get Quote

An In-depth Technical Guide to (2S,5S)-Censavudine

Abstract
Censavudine, also known by its developmental codes BMS-986001 and OBP-601, is a

nucleoside reverse transcriptase inhibitor (NRTI) initially investigated for the treatment of HIV-1

infection.[1][2] It is a 4'-ethynyl-substituted analog of stavudine (d4T) designed to offer a better

safety profile, particularly concerning mitochondrial toxicity, which is a known issue with first-

generation NRTIs.[3][4] While its development for HIV was discontinued, Censavudine is now

being explored for neurodegenerative and aging-related diseases.[5][6] This document

provides a comprehensive technical overview of (2S,5S)-Censavudine, detailing its chemical

structure, physicochemical properties, pharmacological activity, relevant experimental

protocols, and mechanism of action.

Chemical Identity and Physicochemical Properties
(2S,5S)-Censavudine is the specific enantiomer of Censavudine, a synthetic pyrimidine

nucleoside analog.[7] Its core structure consists of a dihydrofuran ring linked to a thymine base,

with a characteristic ethynyl group at the 4' position.

Table 1: Chemical and Physical Properties of (2S,5S)-Censavudine
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Property Value Reference(s)

IUPAC Name

1-[(2R,5R)-5-ethynyl-5-

(hydroxymethyl)-2,5-

dihydrofuran-2-yl]-5-

methylpyrimidine-2,4(1H,3H)-

dione

[3][8]

Synonyms

Festinavir, BMS-986001, OBP-

601, 4'-Ethynyl-d4T, (2S,5S)-

Festinavir

[3][7][9]

CAS Number 634907-30-5 [3][8][9]

Molecular Formula C₁₂H₁₂N₂O₄ [2][3][8]

Molecular Weight 248.24 g/mol [2][3][8]

Melting Point 196-209 °C [10]

Appearance Solid [10]

InChI Key
OSYWBJSVKUFFSU-

SKDRFNHKSA-N
[3][8]

SMILES

CC1=CN([C@@H]2O--

INVALID-LINK--

(C=C2)C#C)C(=O)NC1=O

[2]

Pharmacology
Mechanism of Action
As a nucleoside analog, Censavudine is a prodrug that requires intracellular phosphorylation to

its active triphosphate form. This process is catalyzed by host cell kinases. The resulting

Censavudine triphosphate acts as a competitive inhibitor of the viral reverse transcriptase (RT)

enzyme. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for

incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-

hydroxyl group on the Censavudine moiety prevents the formation of the next 3',5'-

phosphodiester bond, leading to premature termination of DNA chain elongation and thereby

inhibiting viral replication.[11]
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Caption: Intracellular activation and mechanism of action of Censavudine.

Antiviral Activity
Censavudine has demonstrated potent activity against various strains of HIV. Notably, it shows

greater in vitro activity against HIV-2 than HIV-1.[9][12] Its efficacy extends to HIV strains

resistant to other NRTIs, making it a potential option for multi-drug resistant infections.[3]

Table 2: In Vitro Antiviral Activity of Censavudine (BMS-986001)

Virus Isolate Assay Type
EC₅₀ Range
(nM)

Average EC₅₀
(nM)

Reference(s)

HIV-1 Single-cycle 450 - 890 610 ± 200 [9][12]

HIV-2 Single-cycle 30 - 81 64 ± 18 [9][12]

Experimental Protocols
Chemical Synthesis
A definitive, step-by-step protocol for the synthesis of (2S,5S)-Censavudine is proprietary.

However, published literature outlines the general strategies employed for isotopically labeled

versions, which shed light on the core chemical transformations.
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3.1.1. Synthesis of Carbon-14 Labeled Censavudine

A 10-step synthesis was developed to produce [¹⁴C]-Censavudine for use in human absorption,

distribution, metabolism, and excretion (ADME) studies.[13]

Starting Material: The synthesis begins with [¹⁴C]-labeled trimethylsilylacetylene.[13]

Key Steps: The process involves the construction of the substituted dihydrofuran ring,

followed by glycosylation with a thymine derivative to form the nucleoside structure. The

specific details of the coupling and cyclization reactions are complex.

Overall Yield: The 10-step process resulted in a 9% overall yield.[13]

Final Product Purity: The final compound achieved 99% radiochemical and UV purity.[13]
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Caption: Generalized workflow for the synthesis of [14C]-Censavudine.

3.1.2. Synthesis of Deuterium Labeled Censavudine

For use as an internal standard in mass spectrometry assays, a deuterium-labeled analog was

synthesized.

Starting Material: The synthesis utilized [D₄]-thymine.[13]
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Process: A more concise 2-step synthesis was employed.[13]

Overall Yield: This route provided a 68% overall yield with 99% UV purity.[13]

Bioanalytical Methodology: LC-MS/MS Assay
The quantification of Censavudine and its active triphosphate metabolite from biological

matrices is crucial for pharmacokinetic and pharmacodynamic studies. An ion-pairing liquid

chromatography/tandem mass spectrometry (LC-MS/MS) assay has been developed for this

purpose.[3]

Objective: To quantify the triphosphate metabolite of Censavudine in peripheral blood

mononuclear cells (PBMCs).

Sample Preparation:

Isolate PBMCs from whole blood samples via density gradient centrifugation.

Lyse the cells to release intracellular components.

Perform protein precipitation to remove interfering macromolecules.

Employ solid-phase extraction (SPE) for sample cleanup and concentration of the analyte.

Chromatography:

Technique: Ion-pairing reversed-phase HPLC. An ion-pairing agent (e.g., a volatile amine)

is added to the mobile phase to improve the retention and separation of the highly polar

triphosphate metabolite on a C18 column.

Mobile Phase: A gradient of an aqueous buffer (containing the ion-pairing agent) and an

organic solvent (e.g., acetonitrile or methanol).

Detection:

Technique: Tandem Mass Spectrometry (MS/MS) with a triple quadrupole instrument.
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Ionization: Electrospray ionization (ESI) in negative mode is typically used for

phosphorylated species.

Analysis: Multiple Reaction Monitoring (MRM) is used for selective and sensitive

quantification. Specific precursor-to-product ion transitions for Censavudine triphosphate

and the stable isotope-labeled internal standard are monitored.

Clinical Development and Current Status
Censavudine was initially developed by Bristol Myers Squibb for the treatment of HIV infection

and progressed to Phase IIb clinical trials.[1][11] However, development for this indication was

later discontinued.[5]

More recently, Transposon Therapeutics has begun investigating Censavudine (as TPN-101)

for its potential in treating neurodegenerative and inflammatory diseases driven by

retrotransposon activity. It is currently in Phase II trials for conditions including Aicardi-

Goutieres syndrome, Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Dementia

(FTD).[5][6] This shift in focus highlights a novel therapeutic application for reverse

transcriptase inhibitors beyond antiviral therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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